Therapeutic Potential of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid in Drug Discovery
Therapeutic Potential of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid in Drug Discovery
The following technical guide evaluates the therapeutic potential of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS: 444565-52-0), a privileged scaffold in medicinal chemistry. This analysis synthesizes its structural properties with established pharmacology of the 2-arylquinoline-4-carboxylate class, focusing on Dihydroorotate Dehydrogenase (DHODH) inhibition and Sirtuin modulation .
Executive Summary
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid represents a high-value chemotype within the 2-arylquinoline-4-carboxylate family. Structurally characterized by a quinoline core, a carboxylic acid at the C4 position, and an ortho-ethoxy substituted phenyl ring at C2, this molecule serves as a critical bioisostere to established inhibitors like Brequinar .
Its therapeutic utility is grounded in three primary mechanisms:
-
Metabolic Reprogramming: Inhibition of de novo pyrimidine biosynthesis via DHODH blockade .
-
Epigenetic Modulation: Targeting SIRT3 to alter mitochondrial acetylation landscapes in oncology.
-
Anti-inflammatory Signaling: Suppression of NF-κB pathways, offering a non-steroidal anti-inflammatory (NSAID)-like profile without COX-associated gastrototoxicty.
Structural Basis & Medicinal Chemistry
The pharmacological potency of this compound is dictated by its Structure-Activity Relationship (SAR).
The Pharmacophore[1]
-
Quinoline-4-COOH Core: The carboxylic acid moiety mimics the carboxylate of dihydroorotate, the natural substrate of DHODH, facilitating electrostatic interactions with the arginine-rich active site.
-
2-(2-Ethoxyphenyl) Substituent: The ortho-ethoxy group provides critical steric bulk and lipophilicity. In DHODH inhibitors, this "biaryl-like" twist forces the molecule into a conformation that fits the hydrophobic ubiquinone-binding tunnel. The ethoxy oxygen may also engage in intramolecular hydrogen bonding or weak dipolar interactions, stabilizing the bioactive conformer.
Physicochemical Profile
| Property | Value (Predicted) | Relevance |
| Molecular Weight | 293.32 g/mol | Fragment-like, high ligand efficiency potential. |
| cLogP | ~3.8 - 4.2 | High lipophilicity; ensures cell permeability but requires formulation optimization. |
| H-Bond Donors | 1 (COOH) | Specific interaction with active site residues (e.g., Arg136 in DHODH). |
| H-Bond Acceptors | 4 | Facilitates water-bridged networks in protein pockets. |
| Topological Polar Surface Area | ~50 Ų | Excellent CNS and membrane penetration potential. |
Primary Mechanism: DHODH Inhibition
The most authoritative therapeutic application for 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is the inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) .
Mechanism of Action
DHODH is a mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate, coupled with the reduction of Flavin Mononucleotide (FMN) and Ubiquinone (CoQ10).
-
Inhibition Logic: Rapidly dividing cells (T-cells, tumors, viruses) rely heavily on de novo synthesis. Resting cells use the salvage pathway.
-
Compound Role: The 2-arylquinoline scaffold competes with Ubiquinone (CoQ10) for the hydrophobic tunnel, effectively starving the cell of pyrimidine precursors (UMP, CTP, dTTP).
Pathway Visualization
The following diagram illustrates the blockade of pyrimidine biosynthesis by the compound.
Figure 1: Mechanism of DHODH inhibition. The compound prevents the re-oxidation of FMN by competing with Ubiquinone, halting pyrimidine production.
Secondary Targets: SIRT3 and Anti-Inflammation
Beyond DHODH, the 2-arylquinoline-4-carboxylate scaffold exhibits "privileged" binding to other hydrophobic pockets.
SIRT3 Inhibition (Oncology)
Recent studies on quinoline-4-carboxamides (e.g., compound P6) indicate that this scaffold can inhibit Sirtuin-3 (SIRT3).[1][2]
-
Relevance: SIRT3 is a mitochondrial deacetylase. Its inhibition leads to hyperacetylation of mitochondrial proteins, disrupting tumor metabolism and inducing apoptosis in leukemia (MLLr cells).
-
Structural Fit: The 2-ethoxyphenyl group occupies the hydrophobic cleft adjacent to the NAD+ binding site.
Anti-Inflammatory (Non-COX)
Unlike NSAIDs that target COX-1/2, quinoline-4-carboxylic acids reduce pro-inflammatory cytokines (TNF-α, IL-6) via suppression of NF-κB nuclear translocation. This offers a therapeutic route for rheumatoid arthritis with reduced gastrointestinal risks.
Experimental Protocols
To validate the therapeutic potential of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid, the following self-validating protocols are recommended.
Chemical Synthesis (Modified Pfitzinger Reaction)
This robust workflow ensures high yield and purity.
-
Reactants: Isatin (1.0 eq), 2-Ethoxyacetophenone (1.1 eq), KOH (33% aq).
-
Reflux: Heat the mixture at 100°C for 12–24 hours. The isatin ring opens and condenses with the ketone.
-
Workup: Cool to RT. Acidify with glacial acetic acid or HCl to pH 4–5.
-
Precipitation: The product precipitates as a solid. Filter and wash with cold water.
-
Recrystallization: Purify using Ethanol/DMF to obtain the target acid.
DHODH Enzymatic Inhibition Assay
Objective: Determine the IC50 of the compound against recombinant hDHODH.
-
Reagents:
-
Recombinant hDHODH enzyme.
-
Substrates: Dihydroorotate (DHO) and Decylubiquinone (CoQ analog).
-
Chromogen: DCIP (2,6-dichlorophenolindophenol) – acts as the terminal electron acceptor (blue to colorless).
-
-
Protocol:
-
Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.
-
Incubation: Mix enzyme + Compound (serial dilution 1 nM – 100 µM) in buffer. Incubate 15 min at 25°C.
-
Reaction Start: Add DHO (200 µM), Decylubiquinone (100 µM), and DCIP (60 µM).
-
Measurement: Monitor absorbance decrease at 600 nm (DCIP reduction) for 20 mins.
-
Analysis: Calculate reaction velocity (
) vs. concentration. Fit to Sigmoidal Dose-Response curve.
-
Validation: Use Brequinar (IC50 ~10-20 nM) as a positive control.
-
Cell Viability & Specificity (MTS Assay)
Objective: Confirm antiproliferative activity is due to pyrimidine starvation.
-
Seeding: Seed A375 (Melanoma) or Jurkat (Leukemia) cells in 96-well plates.
-
Treatment: Treat with Compound (0–50 µM) for 72 hours.
-
Rescue Experiment (Critical Validation):
-
Set A: Compound only.
-
Set B: Compound + Uridine (100 µM).
-
Logic: If toxicity is DHODH-mediated, exogenous Uridine will bypass the block and rescue cell viability. If cells die despite Uridine, the toxicity is off-target.
-
Synthesis Workflow Visualization
Figure 2: Pfitzinger synthesis pathway for high-yield production of the target compound.
References
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. [Link][2]
-
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. RSC Advances. [Link]
